1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one typically involves the reaction of 2-bromo-1-(4-phenylthiazol-5-yl)ethanone with thiourea . The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and potassium hydroxide (KOH) as a base, followed by acidification with hydrochloric acid (HCl) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of antimicrobial, antifungal, and anticancer properties, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H9NOS |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
1-[4-(1,2-thiazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9NOS/c1-8(13)9-2-4-10(5-3-9)11-6-7-14-12-11/h2-7H,1H3 |
InChI Key |
XFALOMDDKQQLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NSC=C2 |
Origin of Product |
United States |
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